6-(Thiophene-2-sulfonylamino)-hexanoic acid
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Overview
Description
6-(Thiophene-2-sulfonylamino)-hexanoic acid is a compound that features a thiophene ring substituted with a sulfonylamino group at the 2-position, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of chlorosulfonic acid in the presence of phosphorus pentachloride (PCl5) to sulfonate thiophene . The resulting sulfonyl chloride can then be reacted with hexanoic acid under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.
Chemical Reactions Analysis
Types of Reactions: 6-(Thiophene-2-sulfonylamino)-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like amines can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
6-(Thiophene-2-sulfonylamino)-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of corrosion inhibitors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-(Thiophene-2-sulfonylamino)-hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the hexanoic acid chain.
Thiophene-3-sulfonamide: Similar structure but with the sulfonylamino group at the 3-position.
Hexanoic acid derivatives: Compounds with similar aliphatic chains but different aromatic or heterocyclic groups.
Uniqueness: 6-(Thiophene-2-sulfonylamino)-hexanoic acid is unique due to the combination of the thiophene ring and the hexanoic acid chain, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in various fields .
Properties
Molecular Formula |
C10H15NO4S2 |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-(thiophen-2-ylsulfonylamino)hexanoic acid |
InChI |
InChI=1S/C10H15NO4S2/c12-9(13)5-2-1-3-7-11-17(14,15)10-6-4-8-16-10/h4,6,8,11H,1-3,5,7H2,(H,12,13) |
InChI Key |
ZFFRCIYEOHXRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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